molecular formula C14H13ClN2O3 B1488156 Ethyl 3-chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylate CAS No. 1708268-08-9

Ethyl 3-chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylate

Cat. No. B1488156
CAS RN: 1708268-08-9
M. Wt: 292.72 g/mol
InChI Key: VLAVCLPYMJMGMB-UHFFFAOYSA-N
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Description

Pyridazine derivatives, such as the one you mentioned, are known to have good biological activity and have been widely studied in drug molecules . They are diverse in variety and structure, and show different biological activities and pharmacological properties .


Molecular Structure Analysis

The molecular structure of similar compounds is usually determined using spectroscopic techniques and confirmed using X-ray diffraction (XRD) . The optimized molecular crystal structures are determined on the basis of density functional theory (DFT) calculations .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are usually analyzed using various spectroscopic techniques .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are usually analyzed using various techniques, including infrared vibrational analysis .

Scientific Research Applications

Synthesis of Derivatives

This compound serves as a key intermediate in the synthesis of novel heterocyclic compounds. For instance, it has been utilized in the creation of pyrazolo[3,4-c]pyridazine derivatives through cyclization with nucleophilic reagents, such as hydrazine hydrate or N-monosubstituted hydrazines. The structural confirmation of these novel compounds was achieved through elemental and spectral analyses, highlighting the compound's versatility in synthesizing structurally diverse derivatives (Zabska et al., 1998).

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with various biological targets . For example, some pyridazine derivatives have been found to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion .

Safety and Hazards

The safety and hazards associated with similar compounds would depend on their specific chemical structure and biological activity. Some compounds may be toxic, while others may not .

Future Directions

Given the wide variety of pyridazine derivatives and their diverse biological activities, there is significant potential for future research in this area . This could include the design and synthesis of new derivatives, as well as further studies on their biological activity and potential applications.

properties

IUPAC Name

ethyl 3-chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3/c1-3-20-14(18)11-8-12(16-17-13(11)15)9-4-6-10(19-2)7-5-9/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAVCLPYMJMGMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1Cl)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-chloro-6-(4-methoxyphenyl)pyridazine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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